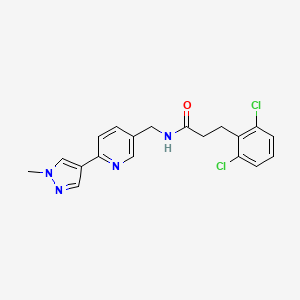

3-(2,6-dichlorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

Description

The compound 3-(2,6-dichlorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a structurally complex molecule featuring a dichlorophenyl group, a propanamide backbone, and a pyridine-pyrazole hybrid substituent. The 2,6-dichlorophenyl group is a common pharmacophore in receptor modulators, while the pyridine and pyrazole moieties are frequently employed in drug design for their ability to engage in hydrogen bonding and π-π interactions with target proteins.

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4O/c1-25-12-14(11-24-25)18-7-5-13(9-22-18)10-23-19(26)8-6-15-16(20)3-2-4-17(15)21/h2-5,7,9,11-12H,6,8,10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOZPAGUANNUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,6-dichlorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dichlorophenyl group and a pyridine derivative, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, potentially influencing pathways related to cancer cell proliferation or inflammation.

- Receptor Modulation : It may modulate receptor activity, particularly those associated with neurotransmission or cellular signaling.

Biological Activity Data

Research has indicated several biological activities associated with this compound:

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzoquinazolinone 12: A Potent M1 mAChR PAM

One notable analog is 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (benzoquinazolinone 12), which shares the 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl substituent. However, its benzoquinazolinone core distinguishes it from the propanamide scaffold of the target compound. Benzoquinazolinone 12 exhibits significantly higher functional potency as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), with reported EC₅₀ values in the low nanomolar range. This underscores the critical role of the quinazolinone ring in enhancing binding affinity and efficacy.

Propanamide Derivatives in Agrochemicals

The target compound’s propanamide backbone aligns with agrochemicals such as propanil (N-(3,4-dichlorophenyl)propanamide) and iprodione metabolite isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide). However, positional isomerism in the dichlorophenyl group (2,6 vs. 3,4 or 3,5 substitution) leads to divergent applications. Propanil, a 3,4-dichlorophenyl derivative, acts as a herbicide by inhibiting photosynthesis, whereas the target compound’s pyridine-pyrazole moiety likely redirects its bioactivity toward non-agrochemical targets, such as neurological receptors.

Role of Pyrazole-Pyridine Hybrids

The 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl group is a recurring motif in compounds like isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) . Isoxaben utilizes this hybrid for cellulose biosynthesis inhibition in plants, whereas its absence of a propanamide chain and dichlorophenyl group limits structural overlap with the target compound. This highlights the modularity of pyridine-pyrazole systems in conferring target specificity across chemical classes.

Key Structural and Functional Insights

Dichlorophenyl Positional Isomerism : The 2,6-dichlorophenyl configuration in the target compound may enhance steric complementarity with hydrophobic receptor pockets compared to 3,4 or 3,5 isomers, which are more prevalent in agrochemicals.

Scaffold Flexibility: Replacement of the propanamide backbone with a quinazolinone ring (as in benzoquinazolinone 12) significantly amplifies potency, suggesting that scaffold rigidity and aromaticity are critical for high-affinity receptor interactions.

Hybrid Substituents : The pyridine-pyrazole group likely contributes to solubility and target engagement, differentiating the compound from simpler propanamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.